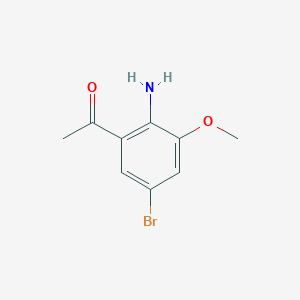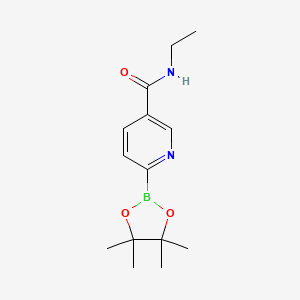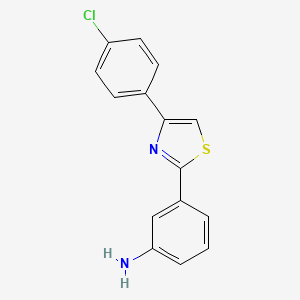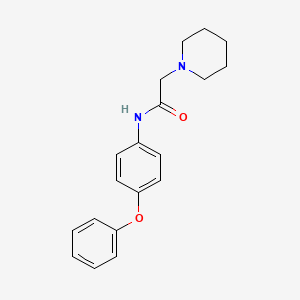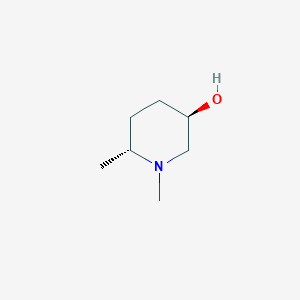
(3R,6R)-1,6-Dimethylpiperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,6R)-1,6-Dimethylpiperidin-3-ol is a chiral compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and organic synthesis. The specific stereochemistry of this compound makes it an interesting compound for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-1,6-Dimethylpiperidin-3-ol typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the reduction of a suitable precursor, such as a piperidinone derivative, using chiral catalysts or reagents to achieve the desired stereochemistry . Another method involves the use of stereoselective hydrogenation of piperidine derivatives under specific conditions to obtain the (3R,6R) configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale stereoselective synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,6R)-1,6-Dimethylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
(3R,6R)-1,6-Dimethylpiperidin-3-ol has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (3R,6R)-1,6-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,6R)-1,6-Dimethylpiperidin-3-ol: A stereoisomer with different spatial arrangement of atoms, leading to different chemical and biological properties.
Piperidinone derivatives: Compounds with a similar piperidine ring structure but different functional groups.
Uniqueness
The unique stereochemistry of (3R,6R)-1,6-Dimethylpiperidin-3-ol distinguishes it from other similar compounds. Its specific configuration can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(3R,6R)-1,6-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-7(9)5-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clé InChI |
XINHGUGIHCODEP-RNFRBKRXSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](CN1C)O |
SMILES canonique |
CC1CCC(CN1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15052848.png)
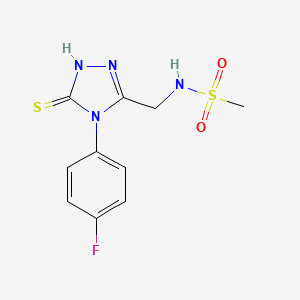
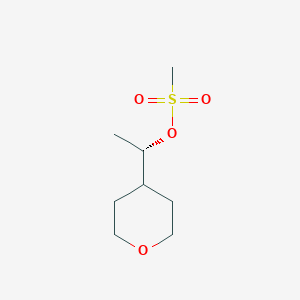
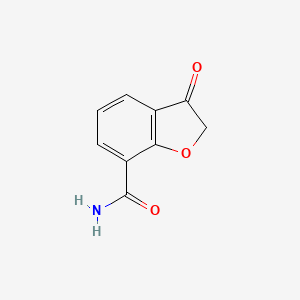
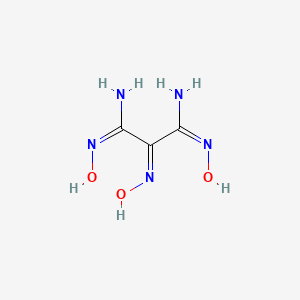

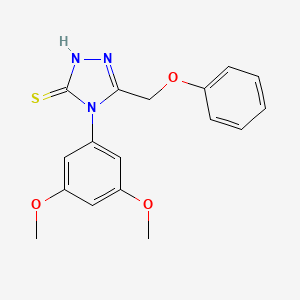
![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052893.png)
